Sodium 2-methyl-3-nitrobenzenesulfonate
Description
Properties
Molecular Formula |
C7H6NNaO5S |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
PADZMVINEWIQJC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-nitrobenzenesulfonate can be achieved through a sulfonation reaction. One common method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures ranging from 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with an alkali, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced filtration techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-methyl-3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research, including:
1. Organic Synthesis
- Intermediates for Dyes and Pharmaceuticals : Sodium 2-methyl-3-nitrobenzenesulfonate is commonly used as an intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals .
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to form various derivatives, enhancing its utility in synthetic organic chemistry .
2. Biochemical Research
- Enzyme Mechanism Studies : It is employed in biochemical assays to study enzyme mechanisms due to its ability to interact with specific molecular targets.
- Cellular Processes Modulation : The nitro group can undergo redox reactions, generating reactive intermediates that interact with biological molecules, influencing metabolic pathways .
3. Industrial Applications
- Dyeing Industry : Used as a stabilizer for dyeing fibers and as a developing agent in electroplating processes .
- Anti-dyeing Agent : Acts as an anti-dyeing agent for vat dyes and sulfur dyes, preventing unwanted coloration during textile processing .
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of this compound in various applications:
- Synthesis of Azo Dyes : Research indicates that this compound is integral in the production of azo dyes, where it acts as a coupling component .
- Pharmaceutical Development : It has been utilized in synthesizing anticancer drugs, showcasing its potential in medicinal chemistry. The compound's derivatives have shown promising results in preclinical studies targeting cancer cell proliferation .
Mechanism of Action
The mechanism of action of sodium 2-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key analogues identified through computational and experimental studies include:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| N-Methyl-2-nitrobenzenesulfonamide | 23530-40-7 | 0.75 | Sulfonamide (-SO₂NHCH₃) vs. sulfonate (-SO₃⁻Na⁺) |
| 2-Methyl-5-nitrobenzenesulfonamide | 6269-91-6 | 0.78 | Nitro group at 5-position; sulfonamide functional group |
| 4-Amino-3-nitrobenzenesulfonamide | 2360-19-2 | 0.80 | Amino group at 4-position; sulfonamide group |
| Unspecified nitrobenzenesulfonate derivative | 6325-93-5 | 0.84 | Likely positional isomer of nitro/methyl groups |
Notes:
- Functional Group Impact : Sulfonates (e.g., this compound) exhibit higher water solubility and ionic reactivity compared to sulfonamides (e.g., 23530-40-7), which are less polar and more prone to hydrogen bonding .
- Thermal Stability : Sodium sulfonates generally demonstrate superior thermal stability (decomposition >250°C) versus sulfonamides, which degrade at lower temperatures (~150–200°C) due to weaker N–S bonds .

Spectroscopic and Reactivity Differences
- Infrared (IR) Spectroscopy : The sulfonate group in this compound shows strong asymmetric S–O stretching bands at 1180–1250 cm⁻¹, distinct from sulfonamides’ S=O stretches at 1300–1350 cm⁻¹ .
- NMR Spectroscopy : The methyl group at the 2-position in the target compound causes upfield shifts (~δ 2.1–2.3 ppm in ¹H NMR) compared to methyl groups in 5-nitro isomers (e.g., δ 2.4–2.6 ppm) due to altered ring electron density .
- Reactivity: The nitro group at the 3-position directs electrophilic attacks to the 4- and 6-positions, whereas amino-substituted analogues (e.g., 2360-19-2) show nucleophilic behavior at the amino site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

